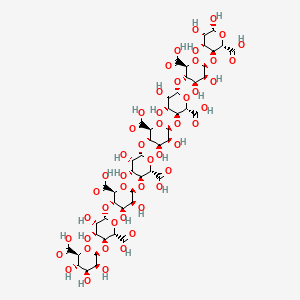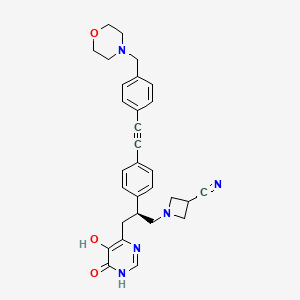
Activated EG3 Tail
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Activated EG3 Tail is a compound known for its role in the synthesis of exon-skipping oligomer conjugates. These conjugates target specific sites within the human anti-muscular atrophy protein gene, promoting exon 51 skipping. This compound holds potential for research into treatments for muscular dystrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Activated EG3 Tail are not extensively documented. The compound is primarily used for research purposes, and its production is likely carried out in specialized laboratories under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Activated EG3 Tail undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Addition Reactions: Where new atoms are added to the molecule.
Condensation Reactions: Leading to the formation of larger molecules with the elimination of small molecules like water
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic solvents, catalysts, and specific nucleophiles or electrophiles depending on the desired reaction. Conditions typically involve controlled temperatures and pH levels to ensure the stability and reactivity of the compound .
Major Products Formed
The major products formed from reactions involving this compound are primarily exon-skipping oligomer conjugates. These conjugates are designed to target specific genetic sequences and induce exon skipping, which is crucial for research into genetic disorders like muscular dystrophy .
Scientific Research Applications
Activated EG3 Tail has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex oligomer conjugates.
Biology: Facilitates the study of gene expression and regulation through exon skipping.
Medicine: Holds potential for developing treatments for genetic disorders such as muscular dystrophy.
Industry: Utilized in the production of specialized research reagents and compounds
Mechanism of Action
Activated EG3 Tail exerts its effects by facilitating the synthesis of exon-skipping oligomer conjugates. These conjugates complement selected target sites in the human anti-muscular atrophy protein gene, inducing exon 51 skipping. This process alters the splicing of pre-mRNA, leading to the exclusion of specific exons and the production of modified proteins. The molecular targets and pathways involved include the splicing machinery and specific genetic sequences within the target gene .
Comparison with Similar Compounds
Similar Compounds
EG2 Tail: Another compound used in the synthesis of exon-skipping oligomer conjugates.
EG4 Tail: Similar in structure and function, used for targeting different genetic sequences.
Uniqueness of Activated EG3 Tail
This compound is unique due to its specific targeting of exon 51 within the human anti-muscular atrophy protein gene. This specificity makes it particularly valuable for research into treatments for muscular dystrophy, setting it apart from other similar compounds .
Properties
Molecular Formula |
C43H47N3O10 |
|---|---|
Molecular Weight |
765.8 g/mol |
IUPAC Name |
4-O-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] 1-O-[2-[2-[2-(4-tritylpiperazine-1-carbonyl)oxyethoxy]ethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C43H47N3O10/c47-36(18-19-37(48)56-46-40(49)38-31-16-17-32(30-31)39(38)41(46)50)54-28-26-52-24-25-53-27-29-55-42(51)44-20-22-45(23-21-44)43(33-10-4-1-5-11-33,34-12-6-2-7-13-34)35-14-8-3-9-15-35/h1-17,31-32,38-39H,18-30H2/t31-,32+,38-,39+ |
InChI Key |
PGOZXYWYCWQPMP-RGYBLISZSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)[C@H]3[C@@H]4C[C@H]([C@H]3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)C3C4CC(C3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)


![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B15142024.png)

![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)




![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

